N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide
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Overview
Description
N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutyl ring, a phenyl group, and a benzamide moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the cyclobutyl intermediate. This intermediate is then reacted with a phenyl derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide include other benzamide derivatives and cyclobutyl-containing compounds. These compounds may share similar structural features and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical reactivity and potential applications. This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable subject of study in multiple scientific fields.
Properties
IUPAC Name |
2-(7-chloro-6-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O4/c1-31-18-6-3-13(9-19(18)32-2)10-26-20(29)12-28-8-7-17-15(11-28)23(30)14-4-5-16(24)21(25)22(14)27-17/h3-6,9H,7-8,10-12H2,1-2H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYXWLDCVJKYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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